1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
Description
1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 2,4-dimethylphenyl group. The 2,4-dimethylphenyl substituent introduces electron-donating methyl groups at the ortho and para positions of the aromatic ring, influencing steric and electronic properties critical for target binding .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-3-4-11(9(2)5-8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQYAGCWQZIFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365911 | |
| Record name | 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852313-95-2 | |
| Record name | 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as protein kinases, which are crucial for cell signaling and regulation. This inhibition can lead to alterations in cellular processes, making it a potential candidate for therapeutic applications. Additionally, this compound can bind to specific proteins, affecting their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and survival. Moreover, this compound can induce apoptosis, or programmed cell death, in certain cell types, further highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For example, the inhibition of protein kinases by this compound can disrupt cell signaling pathways, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as damage to healthy tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. For instance, it may inhibit enzymes involved in the synthesis or degradation of key metabolites, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s distribution within the body can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Biological Activity
1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest due to its diverse biological activities. This article summarizes the findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H12N4O
- Molecular Weight : 240.261 g/mol
- CAS Number : 852313-95-2
These properties are essential for understanding the compound's behavior in biological systems and its interactions with various targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. For instance:
- Efficacy Against HSV-1 : The compound showed promising antiviral activity against herpes simplex virus type-1 (HSV-1), with effective concentrations reported at approximately 0.20 μM in cell cultures. This activity was significantly better than the lead molecule TBZ-1, which had an effective concentration of 0.35 μM in similar assays .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines:
- Mechanism of Action : The compound triggers apoptosis through the activation of caspases (caspase-3, -8, and -9) and affects key regulatory proteins such as p53 and Bax. It also appears to inhibit NF-κB expression while promoting ROS production, which are critical pathways in cancer cell death .
Case Study: Cytotoxicity Assays
In a comparative study involving various pyrazolo derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 130.24 | Apoptosis via caspases |
| Compound A | MDA-MB-231 | 161.38 | Apoptosis via ROS |
| Compound B | MCF-10A (normal) | >263.31 | Minimal toxicity |
This table illustrates the relative potency of this compound compared to other compounds in inducing cytotoxic effects on cancer cells while sparing normal cells .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes critical for viral replication and cancer cell survival.
- Regulation of Apoptotic Pathways : By modulating key proteins involved in the apoptotic process, it enhances cell death in malignant cells.
- Impact on Cellular Signaling : It influences various signaling pathways that control cell proliferation and survival.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. The modulation of cytokine release and the inhibition of inflammatory mediators are key mechanisms through which this compound exerts its effects .
3. Neuroprotective Properties
Recent studies have explored the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Research
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Case Study 2: Inflammation Model
In an animal model of inflammation, treatment with this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings .
Case Study 3: Neuroprotection
In vitro studies using neuronal cell cultures exposed to neurotoxic agents showed that the compound significantly reduced cell death and preserved mitochondrial function. This indicates its potential utility in developing therapies for neurodegenerative disorders .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one with structurally related pyrazolo[3,4-d]pyrimidinone derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Substituent Variations at the 1-Position
Core Structure Modifications
Functional Group Additions
Physicochemical Properties
- Melting Points : Nitrophenyl derivatives (e.g., 4-nitrophenyl analog) exhibit higher MPs (>340°C) due to strong intermolecular interactions , whereas methyl-substituted compounds (e.g., 2,4-dimethylphenyl) likely have lower MPs (~200–250°C) due to reduced polarity .
- Solubility : Methoxy and hydroxyl groups () improve aqueous solubility, while methyl and halogen groups enhance lipid solubility .
Preparation Methods
Procedure Summary
Step 1: Vilsmeier Amidination
5-Aminopyrazole derivatives are reacted with phosphorus tribromide (PBr3) in N,N-dimethylformamide (DMF) at 60 °C for 1–2 hours to form 4-(iminomethyl)pyrazolyl-formamidine intermediates with yields over 90%.Step 2: Intermolecular Heterocyclization
Addition of hexamethyldisilazane (NH(SiMe3)2) as a promoter and heating at reflux for 3–5 hours induces cyclization to the pyrazolo[3,4-d]pyrimidine core.
Optimization and Results
| Entry | Amine Added | Yield (%) | Notes |
|---|---|---|---|
| 1 | None | 0 | Only intermediate isolated |
| 2 | Hexamethyldisilazane | 91 | Best yield, optimal promoter |
| 3 | Sodium bis(trimethylsilyl)amine | 68 | Moderate yield |
| 4 | Lithium bis(trimethylsilyl)amine | 56 | Lower yield |
| 5 | Hexamethylenetetramine | 26 | Lowest yield |
Mechanistic Insights
- The reaction proceeds through the formation of formamidine intermediates.
- The heterocyclization step is rate-determined by the reactivity of the amine promoter.
- The combined Vilsmeier reaction and heterocyclization in one pot reduce purification steps and improve efficiency.
Alkylation and Substitution Methods for Structural Diversification
To introduce the 2,4-dimethylphenyl substituent at position 1 of the pyrazolopyrimidine ring, alkylation of pyrazolopyrimidin-4-ol derivatives with appropriate alkylating agents is employed.
Representative Method
- React 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with alkylating agents such as methyl iodide or substituted benzyl bromides in DMF at room temperature.
- Use liquid–solid phase transfer catalysis to facilitate the reaction.
- This method yields various 1-substituted pyrazolo[3,4-d]pyrimidin-4-ones in good yields.
Structural Characterization
- NMR spectroscopy and X-ray crystallography confirm substitution at position 1.
- Density functional theory (DFT) calculations validate molecular geometry.
- Intermolecular interactions and crystal packing analyzed by Hirshfeld surface analysis.
Industrially Relevant Preparation Processes
Patent literature describes efficient industrial processes for preparing pyrazolo[3,4-d]pyrimidine derivatives relevant to pharmaceutical intermediates:
- Processes emphasize simple operation, high yield, and low cost.
- Use of accessible starting materials and scalable reaction conditions.
- Example: Preparation of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives as intermediates for drug synthesis.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The one-pot synthesis method allows direct conversion from aminopyrazole to pyrazolo[3,4-d]pyrimidin-4-one derivatives without isolating intermediates, minimizing waste and time.
- Alkylation reactions enable introduction of the 2,4-dimethylphenyl group by using the corresponding benzyl halide derivatives, ensuring regioselectivity at the N-1 position of the heterocycle.
- Crystallographic studies confirm that the pyrazolopyrimidine core maintains planarity with slight deviations depending on substituents, which can influence biological activity.
- Industrial methods focus on producing intermediates with high purity and yield suitable for pharmaceutical applications, highlighting the practical relevance of these synthetic routes.
Q & A
Q. How to validate target engagement in cellular assays for kinase inhibition?
- Use phospho-specific antibodies (Western blot) to detect downstream signaling (e.g., p-ERK). Cellular thermal shift assays (CETSA) confirm target binding, while kinase profiling panels (e.g., Eurofins) assess selectivity across 400+ kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
